molecular formula C10H11F2N B6588383 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1250311-31-9

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6588383
CAS No.: 1250311-31-9
M. Wt: 183.20 g/mol
InChI Key: YKETUYYYFULJKA-UHFFFAOYSA-N
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Description

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at the 5 and 7 positions enhances the compound’s chemical stability and biological activity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different chemical and biological properties.

    5,7-difluoro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with fluorine atoms at the 5 and 7 positions but lacking the methyl group.

Uniqueness: The presence of both fluorine atoms and a methyl group in 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline distinguishes it from other similar compounds

Properties

CAS No.

1250311-31-9

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11F2N/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3

InChI Key

YKETUYYYFULJKA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)F)F

Purity

95

Origin of Product

United States

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